2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzylsulfonyl Group: The benzimidazole intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.
Attachment of Pyrrolidinyl Ethyl Group: Finally, the compound is alkylated with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the benzylsulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)-1H-benzo[d]imidazole: Lacks the pyrrolidinyl ethyl group.
1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole: Lacks the benzylsulfonyl group.
2-(methylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole: Has a methylsulfonyl group instead of benzylsulfonyl.
Uniqueness
The presence of both the benzylsulfonyl and pyrrolidinyl ethyl groups in 2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, compared to similar compounds.
Properties
IUPAC Name |
2-benzylsulfonyl-1-(2-pyrrolidin-1-ylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-26(25,16-17-8-2-1-3-9-17)20-21-18-10-4-5-11-19(18)23(20)15-14-22-12-6-7-13-22/h1-5,8-11H,6-7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSFKJXNVJZCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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